molecular formula C19H23NO2 B14412247 Butyl 2-(2,3-dimethylanilino)benzoate CAS No. 82859-84-5

Butyl 2-(2,3-dimethylanilino)benzoate

Katalognummer: B14412247
CAS-Nummer: 82859-84-5
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: LFPLREBVHWFLCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl 2-(2,3-dimethylanilino)benzoate is an organic compound with the molecular formula C19H23NO2 It is a benzoate ester derivative, characterized by the presence of a butyl group and a 2,3-dimethylanilino group attached to the benzoate core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-(2,3-dimethylanilino)benzoate typically involves the esterification of 2-(2,3-dimethylanilino)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl 2-(2,3-dimethylanilino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the anilino group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted benzoate derivatives.

Wissenschaftliche Forschungsanwendungen

Butyl 2-(2,3-dimethylanilino)benzoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of butyl 2-(2,3-dimethylanilino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Butyl 2-(2,3-dimethylanilino)benzoate can be compared with other similar compounds, such as:

    Methyl 2-(2,3-dimethylanilino)benzoate: Similar structure but with a methyl group instead of a butyl group.

    Ethyl 2-(2,3-dimethylanilino)benzoate: Contains an ethyl group instead of a butyl group.

    Propyl 2-(2,3-dimethylanilino)benzoate: Features a propyl group in place of the butyl group.

Eigenschaften

CAS-Nummer

82859-84-5

Molekularformel

C19H23NO2

Molekulargewicht

297.4 g/mol

IUPAC-Name

butyl 2-(2,3-dimethylanilino)benzoate

InChI

InChI=1S/C19H23NO2/c1-4-5-13-22-19(21)16-10-6-7-11-18(16)20-17-12-8-9-14(2)15(17)3/h6-12,20H,4-5,13H2,1-3H3

InChI-Schlüssel

LFPLREBVHWFLCP-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.